Methyl 2,5-dichloronicotinate chemical properties
Methyl 2,5-dichloronicotinate chemical properties
An In-Depth Technical Guide to Methyl 2,5-dichloronicotinate: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
Introduction
Methyl 2,5-dichloronicotinate is a halogenated pyridine derivative that has emerged as a pivotal building block in the landscape of modern organic synthesis. Its structural features—a pyridine core, two chlorine substituents, and a methyl ester group—confer a unique reactivity profile that is highly sought after by researchers in pharmaceutical and agrochemical development. The strategic placement of the chlorine atoms, activated by the ring nitrogen, makes this compound an exceptionally versatile intermediate for constructing complex molecular architectures.[1]
This guide provides a comprehensive technical overview of Methyl 2,5-dichloronicotinate, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide validated protocols for its synthesis, explore its characteristic reactivity with mechanistic insights, and discuss its applications, all while adhering to the highest standards of scientific integrity and safety.
PART 1: Core Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. Methyl 2,5-dichloronicotinate is a white to off-white crystalline solid, a physical state that lends itself to ease of handling and storage under standard laboratory conditions.[1][2] Its solubility in common organic solvents such as methanol and dichloromethane facilitates its use in a wide range of reaction media.[3]
The molecule's reactivity is intrinsically linked to its electronic structure. The pyridine nitrogen and the two electron-withdrawing chlorine atoms render the aromatic ring electron-deficient. This electronic characteristic is the primary driver for the compound's susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction class that will be explored in detail.
Table 1: Physicochemical Properties of Methyl 2,5-dichloronicotinate
| Property | Value | Reference(s) |
| CAS Number | 67754-03-4 | [1][4][5] |
| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][5] |
| Molecular Weight | 206.02 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][2][6] |
| Melting Point | 42 - 47 °C | [1][3] |
| Boiling Point | ~257 - 263 °C | [3] |
| Purity | Typically ≥97% | [1][5] |
| Synonyms | Methyl 2,5-dichloropyridine-3-carboxylate, 2,5-Dichloronicotinic acid methyl ester | [1][5] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="-1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="1.2,2.1!"]; C6 [label="C", pos="1.2,0.7!"]; Cl_2 [label="Cl", pos="-2.6,0!"]; Cl_5 [label="Cl", pos="2.6,2.8!"]; C_ester [label="C", pos="-2.6,2.8!"]; O_double [label="O", pos="-3.8,2.1!"]; O_single [label="O", pos="-2.6,4.2!"]; C_methyl [label="CH₃", pos="-3.8,4.9!"];
// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl_2; C5 -- Cl_5; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_methyl; }
Caption: Chemical Structure of Methyl 2,5-dichloronicotinate.
PART 2: Synthesis and Purification Protocol
The most common and efficient synthesis of Methyl 2,5-dichloronicotinate is the esterification of its corresponding carboxylic acid. The following protocol is a robust, high-yielding procedure validated in the literature.[4]
Expertise & Causality Behind the Protocol
This procedure utilizes thionyl chloride (SOCl₂) as the esterification agent in a methanol solvent. This is a classic and highly effective method for converting carboxylic acids to methyl esters.
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Role of Thionyl Chloride: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is the reactive species, but more importantly, it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by methanol. The byproducts of this reaction (SO₂ and HCl) are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.
-
Temperature Control: The initial reaction is performed at 0 °C to control the exothermic reaction between thionyl chloride and methanol. Allowing the reaction to proceed at room temperature ensures a complete and steady conversion over a 48-hour period.[4]
-
Aqueous Workup: The wash with saturated sodium bicarbonate (NaHCO₃) is crucial for neutralizing any remaining acidic components, such as excess HCl or unreacted thionyl chloride, ensuring a clean final product.
Caption: Workflow for the Synthesis of Methyl 2,5-dichloronicotinate.
Step-by-Step Synthesis Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 2,5-dichloronicotinic acid (e.g., 20.2 g, 0.105 mol) in methanol (500 mL).[4]
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add thionyl chloride (38 mL, 0.525 mol) dropwise, ensuring the temperature does not rise significantly.[4]
-
Reaction: Stir the mixture at 0 °C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 days.[4]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain an off-white residue.[4]
-
Workup: Dissolve the residue in diethyl ether (500 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (300 mL), water (300 mL), and brine (300 mL).[4]
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Methyl 2,5-dichloronicotinate as a white solid. A typical yield is around 97%.[4]
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 2,5-dichloronicotinate lies in the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.
Regioselectivity in SNAr Reactions
The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the chlorine at the C5 position. This regioselectivity is a cornerstone of its utility and can be explained by mechanistic principles:
-
Activation: The C2 position is ortho to the electron-withdrawing ring nitrogen. Nucleophilic attack at this position generates a Meisenheimer complex intermediate where the negative charge is stabilized through resonance onto the electronegative nitrogen atom.
-
Lesser Activation: The C5 position is meta to the ring nitrogen, and its resonance stabilization of the corresponding Meisenheimer intermediate is less effective, making it less electrophilic.
This predictable reactivity allows for the selective functionalization of the pyridine ring, making it a powerful tool for building molecular diversity.
Caption: Generalized SNAr Mechanism at the C2 Position.
Protocol Example: Selective Amination
The following protocol details the selective substitution of the C2-chloro group with ammonia, a common transformation that generates valuable downstream intermediates.[4]
-
Vessel Setup: Dissolve Methyl 2,5-dichloronicotinate (4.5 g, 22 mmol) in a 0.5 M solution of ammonia in 1,4-dioxane (250 mL).[4]
-
Reaction Conditions: Seal the mixture in a pressure vessel. Heat the vessel to 85±5 °C and maintain this temperature for 9 days. The use of a sealed vessel and elevated temperature is necessary to facilitate the reaction with ammonia, which is a gas at standard temperature and a relatively moderate nucleophile.[4]
-
Isolation: After cooling to room temperature, combine reaction mixtures (if running multiple batches) and concentrate under reduced pressure to obtain a white solid.[4]
-
Purification: The crude solid can be purified by silica gel chromatography (e.g., using a hexane-CH₂Cl₂-Et₂O eluent system) to afford pure methyl 2-amino-5-chloronicotinate. A typical yield is around 75%.[4]
PART 4: Applications in Research and Development
The value of Methyl 2,5-dichloronicotinate is realized in the complex molecules it helps to create. Its derivatives are key components in a variety of active compounds.
-
Pharmaceutical Research: It serves as a precursor for the synthesis of novel agents targeting inflammatory diseases and various forms of cancer.[1] The ability to selectively introduce nucleophiles at the C2 position and then perform further chemistry (e.g., cross-coupling) at the C5 position allows for the rapid construction of diverse compound libraries for screening.
-
Agrochemicals: The dichloronicotinate scaffold is integral to the development of modern pesticides and insecticides.[1][3] The resulting products often feature enhanced biological activity and potentially lower toxicity profiles compared to previous generations of compounds.[1]
-
Materials Science: The compound can be incorporated into polymers to enhance thermal stability and other physical properties, making it valuable in the production of advanced materials.[1]
PART 5: Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. Methyl 2,5-dichloronicotinate is an irritant and requires careful handling.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5][7] |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry place at room temperature.[5]
-
Spills: In case of a spill, prevent dust dispersion. Wear appropriate PPE and clean up using an absorbent material. Dispose of waste in accordance with local regulations.
Conclusion
Methyl 2,5-dichloronicotinate is more than just a chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable intermediate for chemists in discovery and development. By understanding the principles that govern its behavior, researchers can harness its full potential to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.
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SAFETY DATA SHEET - Methyl 2,5-Dichloronicotinate. TCI Chemicals.
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Methyl 2,5-Dichloronicotinate | 67754-03-4. TCI Chemicals.
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SAFETY DATA SHEET - endo-alpha-N-Acetylgalactosaminidase. TCI Chemicals.
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